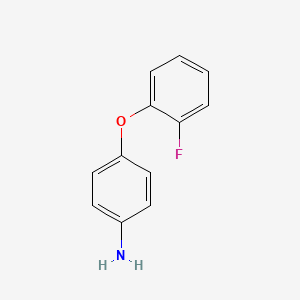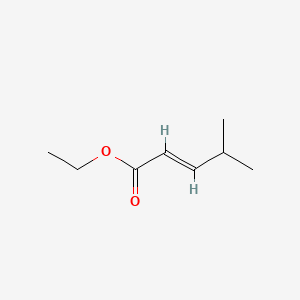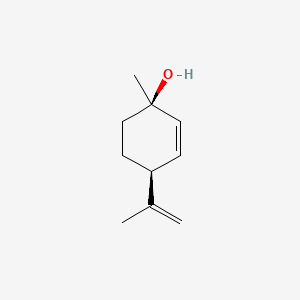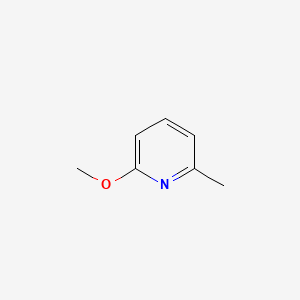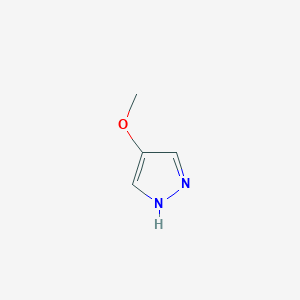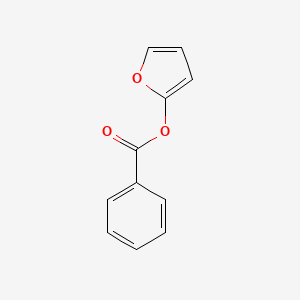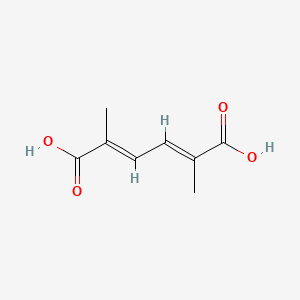
2,5-Dimethyl-2,4-hexadienedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-2,4-hexadienedioic acid is a chemical compound that has garnered attention due to its relevance in the synthesis of high-efficiency and low-toxicity pesticides, particularly pyrethroids. The compound is typically derived from isobutylene and isobutyl aldehyde as raw materials in industrial settings .
Synthesis Analysis
The synthesis of 2,5-dimethyl-2,4-hexadienedioic acid involves the use of SAPO-11 molecular sieves, which are modified by citric acid to enhance their catalytic activity. The modification process is crucial as it affects the crystallinity and acid site distribution of the molecular sieves. The optimal concentration of citric acid for the modification was found to be 0.1 mol·L^-1, which maintained the integrity of the molecular sieve particles and resulted in the highest amount of medium strength acid sites and the highest catalytic activity. This concentration achieved a conversion rate of 78% and a yield of 66% for the synthesis of 2,5-dimethyl-2,4-hexadienedioic acid .
Molecular Structure Analysis
The molecular structure of a closely related compound, 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, was investigated using single-crystal X-ray diffraction analysis. The analysis revealed that the molecule exists as an endo isomer and the crystal as a racemate of two enantiomeric endo stereomers. Quantum-chemical calculations were performed to complement the X-ray diffraction data, and the results from the semiempirical MOPAC2009 program showed good agreement with the experimental findings .
Chemical Reactions Analysis
Although the specific chemical reactions involving 2,5-dimethyl-2,4-hexadienedioic acid are not detailed in the provided papers, the compound's role as an intermediate in the synthesis of pyrethroids suggests that it undergoes further chemical transformations. The modification of SAPO-11 molecular sieves and their use in the synthesis process indicates that acid-catalyzed reactions are likely involved in the production of the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-dimethyl-2,4-hexadienedioic acid derivatives have been studied through quantitative structure-activity relationship (QSAR) investigations. The QSAR studies utilized various physicochemical descriptors and experimentally determined minimum inhibitory concentration values against different microorganisms. The analysis revealed significant correlations between the antimicrobial activities of the derivatives and their topological parameters, particularly molecular connectivity indices. These findings suggest that the physical and chemical properties of the derivatives are closely linked to their biological activities .
科学的研究の応用
Catalytic Synthesis Applications
2,5-Dimethyl-2,4-hexadienedioic acid is a valuable intermediate in the synthesis of high-efficiency and low-toxicity pyrethroids pesticides. Research has shown that the modification of SAPO-11 molecular sieves with citric acid enhances the catalytic activity for the synthesis of 2,5-dimethyl-2,4-hexadiene from tert-butanol and isobutylene. Modified catalysts exhibit higher amounts of medium strength acid sites, leading to increased conversion and yield rates for the production of 2,5-dimethyl-2,4-hexadiene (Lian Linli, 2014).
Organic Synthesis Building Blocks
In organic synthesis, 2,5-dimethyl-2,4-hexadienedioic acid derivatives have been explored for their reactivity with various carbon-centered electrophiles. This has led to the formation of mono- and disubstituted derivatives, showcasing the compound's versatility as a building block for further chemical modifications. Such derivatives have applications in developing new materials and chemicals with potential industrial uses (A. Maercker, Joachim van de Flierdt, & U. Girreser, 2000).
Biomass Conversion to Chemicals
The conversion of biomass-derived dimethyl furane to 2,5-hexanedione, using a highly efficient biphasic system, demonstrates the potential of 2,5-dimethyl-2,4-hexadienedioic acid in biofuel and medicinal chemistry. This process highlights an innovative approach to utilizing renewable resources for the production of valuable platform chemicals (Liu Yueqin et al., 2016).
Industrial Scale Synthesis
On an industrial scale, the development of efficient processes for the synthesis of 2,5-dimethyl-2,4-hexadiene is crucial for its application in various sectors. Studies have focused on optimizing conditions such as catalyst type, reaction temperature, and reactant ratios to achieve high yields and purity, which are essential for its use in manufacturing processes and chemical industries (Hua Wang et al., 2004).
Chemical Separation Process Enhancement
Research on distillation separation processes for 2,5-dimethyl-2,4-hexadiene has led to improved production efficiency and economic performance. The development of energy-integrated separation processes provides valuable data for designing industrial-scale separation units, enhancing the overall production status of 2,5-dimethyl-2,4-hexadiene (Wei-Yi Qi, 2002).
Safety And Hazards
2,5-Dimethyl-2,4-hexadienedioic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. In case of inhalation, the victim should be moved to fresh air and given artificial respiration if necessary . Contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of contact with eyes, they should be rinsed with pure water for at least 15 minutes .
特性
IUPAC Name |
(2E,4E)-2,5-dimethylhexa-2,4-dienedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-5(7(9)10)3-4-6(2)8(11)12/h3-4H,1-2H3,(H,9,10)(H,11,12)/b5-3+,6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMNFKUBOVSQCO-GGWOSOGESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=C(C)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C(\C(=O)O)/C)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-2,4-hexadienedioic acid | |
CAS RN |
20514-41-4 |
Source


|
| Record name | 2,5-Dimethyl-2,4-hexadienedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020514414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(3-Fluoropropoxy)phenyl]acrylic acid](/img/structure/B1310721.png)





